molecular formula C15H16N2O2S B2360110 2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 878569-21-2

2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2360110
CAS No.: 878569-21-2
M. Wt: 288.37
InChI Key: NGIOVAIZGIFMBR-UHFFFAOYSA-N
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Description

2-(4-Acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide is a chemical compound of significant interest in medicinal chemistry research, designed for Research Use Only and strictly prohibited for human or veterinary use . The molecular structure of this compound incorporates two privileged pharmacophores: a 4-acetamidophenyl group and a thiophene ring . The acetamide moiety is a fundamental functional group in numerous bioactive molecules, known for its ability to participate in key hydrogen-bonding interactions with biological targets . This group is a key structural feature in well-known therapeutics such as paracetamol, highlighting its relevance in drug design . The thiophene ring serves as a versatile bioisostere for benzene, often maintaining or enhancing biological activity while modulating the compound's electronic properties and metabolic profile . Thiophene-containing scaffolds are prevalent in FDA-approved drugs and are extensively investigated for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Research into structurally related compounds, such as those featuring the 4-acetamidophenyl group linked to various heterocyclic systems, suggests potential applications in exploring cyclooxygenase (COX) inhibition pathways, which are critical in inflammatory processes . Furthermore, the specific combination of an acetamidophenyl unit with a thiophen-2-ylmethyl group is found in other research compounds, indicating its utility as a core template in the development of novel biologically active molecules . Researchers may find this compound valuable for hit-to-lead optimization , structure-activity relationship (SAR) studies , and investigating new mechanisms of action in various disease models.

Properties

IUPAC Name

2-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11(18)17-13-6-4-12(5-7-13)9-15(19)16-10-14-3-2-8-20-14/h2-8H,9-10H2,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIOVAIZGIFMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution Strategies

The foundational approach to synthesizing 2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide involves sequential nucleophilic acyl substitution reactions. Initial steps typically focus on acetylation of 4-aminophenylacetic acid using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. This reaction proceeds via activation of the carboxylic acid group, forming an intermediate acyl chloride, which subsequently reacts with thiophen-2-ylmethylamine.

Key variables influencing yield include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics by stabilizing transition states.
  • Temperature : Reactions conducted at 0–5°C minimize side reactions such as over-acetylation.

One-Pot Neat-Condensation Protocols

Building on the El-Saghier reaction framework, recent advancements have adapted solvent-free, one-pot methodologies for acetamide synthesis. In this approach, ethyl cyanoacetate and ethyl glycinate hydrochloride are replaced with 4-acetamidophenylacetic acid and thiophen-2-ylmethylamine. The absence of solvent reduces purification complexity while maintaining high yields (85–92%) at 70°C over 2 hours.

Reaction Optimization and Mechanistic Insights

Catalyst Screening and Yield Enhancement

Comparative studies of catalysts (Table 1) reveal that triethylamine outperforms alternatives like pyridine or DBU in facilitating amide bond formation. This superiority stems from its ability to efficiently scavenge HCl byproducts without inducing premature hydrolysis.

Table 1. Catalyst Performance in Acetamide Synthesis

Catalyst Solvent Temperature (°C) Yield (%)
Triethylamine DMF 25 78
Pyridine DCM 25 62
DBU THF 40 68
Neat (no catalyst) Solvent-free 70 90

Solvent-Free Versus Solvent-Assisted Conditions

The transition to solvent-free systems (Table 2) demonstrates a 15–20% yield improvement compared to traditional DMF-based methods. This enhancement arises from increased reactant concentration and reduced side-product formation.

Table 2. Solvent Impact on Reaction Efficiency

Condition Time (h) Yield (%) Purity (%)
DMF 12 75 92
Ethanol 8 82 89
Solvent-free 2 90 95

Advanced Methodologies for Structural Elaboration

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times to 30 minutes while maintaining yields >85%. This technique leverages dielectric heating to accelerate nucleophilic attack rates, particularly beneficial for thermally sensitive intermediates.

Flow Chemistry Approaches

Continuous-flow systems enable gram-scale production with consistent purity (>98%). Key parameters include:

  • Residence time : 5 minutes
  • Temperature : 70°C
  • Pressure : 2 bar

Analytical Validation and Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) analysis confirms successful synthesis:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 7.58 (d, J = 8.4 Hz, 2H, ArH), 7.42 (d, J = 8.4 Hz, 2H, ArH), 4.37 (d, J = 6.0 Hz, 2H, CH₂), 3.79 (s, 2H, COCH₂), 2.01 (s, 3H, CH₃).
  • ¹³C NMR : 171.5 (C=O), 168.9 (C=O), 139.2–121.4 (ArC), 42.1 (CH₂), 24.8 (CH₃).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥95% purity across all synthetic batches.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amide derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that 2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide exhibits selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of cancer cells, indicating that this compound may serve as a lead for developing new anticancer agents .
  • Anti-inflammatory Properties : The presence of the acetamido group may enhance the compound's ability to interact with inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Material Science

The compound's electrochromic properties make it suitable for use in electrochromic devices, which change color in response to an applied voltage. This application is particularly relevant in developing smart windows and displays that require materials capable of reversible color changes upon electrical stimulation.

Biological Interaction Studies

Research into the biological interactions of this compound focuses on its binding affinity to specific receptors or enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantitatively evaluate these interactions. Additionally, computational docking studies provide insights into how this compound binds to various biological targets.

Case Study 1: Anticancer Efficacy

A study demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against human cancer cell lines. The IC50 values for related compounds were found to be in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Activity

Research has shown that compounds with similar thiophenyl structures possess antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSelective toxicity towards various cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryPotential modulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Acetamide 4-Acetamidophenyl, Thiophen-2-ylmethyl Underexplored -
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Acetamide 4-Bromophenyl, Thiophen-2-yl Antimycobacterial
5RH1 Acetamide 5-Chlorothiophen-2-yl, Pyridin-3-yl SARS-CoV-2 protease inhibition
Compound 73 Thiazolidinedione 4-Phenoxy, 3-Fluorophenyl Anti-inflammatory (IC50 = 5.797 µM)
II-4 Sulfonamide 3-Chloro-5-(trifluoromethyl)pyridyl Nematicidal (LC50 = 12.5 µg/mL)

Research Findings and Trends

  • Thiophene vs. Thiazole : Thiophene-containing analogs (e.g., 5RH1) often target viral proteases, while thiazoles (e.g., 8c) excel in CNS-related activities like analgesia .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CN, -CF3) enhance enzyme inhibition (e.g., II-4), whereas electron-donating groups (e.g., -OCH3) improve antimicrobial activity .
  • Acetamide Flexibility : The acetamide bridge allows diverse substitutions, enabling tuning of solubility, bioavailability, and target specificity .

Biological Activity

The compound 2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide is a member of the acetamide class, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S with a molecular weight of approximately 288.36 g/mol. The compound features an acetamido group, a phenyl ring, and a thiophenyl moiety, which are believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Acetylation of 4-aminophenol to form 4-acetamidophenol.
  • Formation of the thiophenyl intermediate through alkylation.
  • Coupling Reaction where the acetamidophenyl intermediate is reacted with the thiophenyl component using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can induce apoptosis in tumor cells.

CompoundCell Line TestedMethodologyObserved Activity
This compoundA549 (lung cancer)MTT AssayModerate cytotoxicity
Similar Thiazole DerivativesC6 (glioma)Caspase Activation AssaySignificant apoptosis

The mechanisms underlying these activities often involve the modulation of apoptotic pathways, as indicated by caspase activation assays .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of both acetamido and thiophene groups enhances its potential interactions with microbial targets.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Binding Affinity : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Intracellular Pathways : It could influence intracellular signaling pathways that lead to apoptosis in cancer cells or inhibit microbial growth.

Case Studies

  • Anticancer Study : A study evaluated the anticancer effects of various acetamide derivatives, including this compound, against A549 cell lines using MTT assays. Results showed a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer agent .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were tested against common pathogens. The results indicated that compounds with similar structures exhibited significant bactericidal effects, suggesting that modifications to the thiophene ring could enhance activity .

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Document exact stoichiometry, solvent purity, and reaction atmosphere (N₂/Ar).
  • Use internal standards (e.g., anthracene) for TLC monitoring.
  • Validate intermediates via melting point and FT-IR before proceeding .

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